3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
Description
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The cyclopropyl substituent at position 3 distinguishes it from related analogs.
Structure
3D Structure of Parent
Properties
CAS No. |
733757-90-9 |
|---|---|
Molecular Formula |
C9H14ClN3 |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-6(1)9-7-3-4-10-5-8(7)11-12-9;/h6,10H,1-5H2,(H,11,12);1H |
InChI Key |
ATMAZEROKCCMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC3=C2CCNC3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyclopropyl group and pyrazole nitrogen atoms participate in nucleophilic substitutions:
-
Cyclopropyl Reactivity : The cyclopropyl ring undergoes ring-opening under strong acidic or oxidative conditions (e.g., H₂SO₄/HNO₃), forming linear aliphatic chains.
-
Halogenation : Iodination at the 3-position of the pyrazole ring occurs via electrophilic substitution using I₂/KI in acetic acid.
Oxidation and Hydrogenation
The tetrahydro-pyridine moiety exhibits redox activity:
-
Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the tetrahydro-pyridine to a fully aromatic pyridine system, increasing planarity and conjugation .
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring further, though this is less common due to existing saturation .
| Reaction | Reagents | Effect on Structure |
|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | Aromatizes tetrahydro-pyridine |
| Hydrogenation | H₂, Pd-C, EtOH | Fully saturates pyridine ring |
Comparative Reactivity with Structural Analogs
Reactivity trends are observed when comparing to similar compounds:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of pyrazolo-pyridine structures can exhibit activity against various biological targets, including kinases involved in cancer progression. For instance:
- Inhibition of c-Met Kinase : Compounds similar to 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine have shown promising results in inhibiting c-Met kinase, which is implicated in several cancers .
Neurological Disorders
There is ongoing research into the use of this compound as a modulator for neurological conditions. Its structural analogs have been explored for their effects on pathways related to Huntington’s disease and other neurodegenerative disorders .
Antimicrobial Activity
Recent studies have indicated that pyrazolo-pyridine derivatives exhibit antimicrobial properties. The compound's ability to disrupt microbial growth could lead to the development of new antibiotics .
Case Studies
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. This inhibition is often achieved through binding to the active site of the target enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₄ClN₃ (calculated based on cyclopropyl addition to the base structure C₆H₁₀ClN₃) .
- Molecular Weight : ~199.45 g/mol.
- CAS Number: Not explicitly stated, but the base structure (without substituents) is 1187830-90-5 .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride with structurally related analogs, focusing on substituents, ring junctions, and physicochemical properties.
Key Observations
Substituent Effects: Cyclopropyl vs. Oxazol-5-yl: This substituent in ’s compounds enhances antimicrobial activity, likely due to hydrogen bonding with bacterial targets . Fluorine: Difluoro substitution increases lipophilicity, which may enhance membrane permeability .
Ring Junction Variations: Pyrazolo[3,4-c] (target) vs. pyrazolo[4,3-c] (isopropyl analog) alters the spatial orientation of substituents.
Physicochemical Properties :
Biological Activity
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, pharmacological properties, and therapeutic potentials.
- IUPAC Name: this compound
- CAS Number: 733757-90-9
- Molecular Formula: C₉H₁₄ClN₃
- Molecular Weight: 199.68 g/mol
Biological Activity Overview
The biological activity of compounds based on the pyrazolo[3,4-c]pyridine structure has been extensively studied. These compounds have shown a variety of pharmacological effects including:
- Antitumor Activity: Several studies indicate that pyrazolo[3,4-c]pyridine derivatives exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines and have shown cytotoxic effects with varying degrees of potency depending on their structural modifications .
- Antimicrobial Properties: Compounds in this category have demonstrated activity against different bacteria and fungi. They are being explored for their potential use in treating infections caused by resistant strains .
- Neurological Effects: Research suggests that some derivatives may have neuroprotective effects and could be beneficial in treating neurological disorders due to their interaction with neurotransmitter systems .
Anticancer Activity
A study highlighted the synthesis of various pyrazolo[3,4-c]pyridine derivatives that were evaluated for their cytotoxicity against ovarian and breast cancer cell lines. The results indicated that certain modifications significantly enhanced their anticancer activity while maintaining low toxicity to non-cancerous cells .
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Compound A | Ovarian Cancer | 15 | Moderate cytotoxicity |
| Compound B | Breast Cancer | 20 | Limited toxicity to healthy cells |
Antimicrobial Activity
Another study assessed the antimicrobial efficacy of various pyrazolo[3,4-c]pyridine derivatives against Mycobacterium tuberculosis. The results showed that some compounds had a minimum inhibitory concentration (MIC) below 0.15 µM, indicating strong antimicrobial activity .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Compound C | <0.15 | Highly active against Mtb |
| Compound D | 3.13 | Moderately active |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the pyrazolo ring system can significantly influence biological activity. For example:
- Substituents at position 4 often enhance anticancer activity.
- The presence of electron-withdrawing groups tends to increase potency against microbial targets.
Q & A
Q. What are the critical safety considerations when handling 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride in laboratory settings?
- Methodological Answer: Researchers must wear protective gear (gloves, lab coats, goggles) and work in a fume hood to avoid skin/eye contact and inhalation. Waste should be segregated and disposed via certified hazardous waste services. Experimental steps involving HCl (e.g., rinsing or salt formation) require pH-neutralization protocols to mitigate corrosion risks .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer: Key steps include controlled addition of hydrochloric acid during salt formation, cold rinsing with dilute HCl to remove impurities, and vacuum drying at room temperature to prevent thermal degradation. For example, a 52.7% yield was achieved by maintaining reaction temperatures below 25°C and using stoichiometric HCl for crystallization .
Q. What analytical techniques are recommended for confirming the purity of this compound?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is standard for assessing purity. Complementary methods include Nuclear Magnetic Resonance (NMR) for structural confirmation and Mass Spectrometry (MS) for molecular weight verification. For hydrochloride salts, elemental analysis (Cl⁻ content) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can structural modifications of the pyrazolo-pyridine core influence pharmacological activity?
- Methodological Answer: Substitutions at the cyclopropyl group or pyridine nitrogen can alter receptor binding. For instance, replacing cyclopropyl with chlorophenyl groups (as in related compounds) enhanced antiproliferative activity in cancer cell lines. Computational docking studies and SAR (Structure-Activity Relationship) models are critical for predicting bioactivity .
Q. What strategies resolve contradictions in spectroscopic data for pyrazolo-pyridine derivatives?
- Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or salt-form variations. Use deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers and compare results with density functional theory (DFT)-calculated spectra. For example, 15N NMR can differentiate between pyridine and pyrazole nitrogen environments .
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify byproducts. For instance, hydrolysis of the cyclopropyl ring in acidic conditions may necessitate prodrug strategies for oral administration .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
